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Compound of Interest

Compound Name: CHD1Li 6.11

Cat. No.: B10829474 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of publicly available data on Chromodomain

Helicase DNA-binding protein 1-Like (CHD1L) inhibitors. The information is compiled from

peer-reviewed publications to support independent verification and further research in the

development of novel cancer therapeutics. CHD1L has emerged as a promising oncogene

target, implicated in tumor progression, metastasis, and drug resistance.[1]

Quantitative Data Summary
The following tables summarize the reported inhibitory activities of various CHD1L inhibitors.

The data is primarily sourced from studies conducted by LaBarbera and colleagues, who have

been at the forefront of discovering and characterizing the first-in-class inhibitors of this

enzyme.

Table 1: Enzymatic Inhibition of CHD1L
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Inhibitor Target Domain IC50 (µM) Publication

Compound 6.0 Catalytic (ATPase)

Not explicitly reported,

used as a reference

compound[2]

[2]

Compound 6.31 Catalytic (ATPase)

Not explicitly reported,

noted for cellular

potency

[3]

Compound 8 Catalytic (ATPase) < 15 [4]

Compound 9 Catalytic (ATPase) < 15 [4]

Compound 10 Catalytic (ATPase) < 15 [4]

Compound 11 Catalytic (ATPase) < 15 [4]

OTI-611 Catalytic (ATPase)

5.1 (SW620

organoids), 6.1

(HCT116 organoids),

6.2 (SW948

organoids)

[5]

Table 2: Cellular Activity of CHD1L Inhibitors in Colorectal Cancer (CRC) Models
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Inhibitor
Cell
Line/Model

Assay Type IC50 (µM) Publication

Compound 6.31
SW620 (M-

Phenotype)

Clonogenic

Assay
0.3 [3]

Compound 6.31
HCT116 (M-

Phenotype)

Clonogenic

Assay
0.2 [3]

OTI-611
SW620 Tumor

Organoids
Cytotoxicity 5.1 [5]

OTI-611
HCT116 Tumor

Organoids
Cytotoxicity 6.1 [5]

OTI-611
SW948 Tumor

Organoids
Cytotoxicity 6.2 [5]

Compound 9
SW620-GFP+

Organoids
Cytotoxicity

Reported as

active, specific

IC50 not

provided

[2]

Compound 11
SW620-GFP+

Organoids
Cytotoxicity

Reported as

active, specific

IC50 not

provided

[2]

Experimental Protocols
Detailed methodologies for the key experiments cited in the publications are provided below.

Catalytic (cat-CHD1L) ATPase Assay
This biochemical assay measures the ability of a compound to inhibit the ATP hydrolysis

activity of the CHD1L catalytic domain.

Reaction Mixture Preparation: A reaction mixture is prepared containing 100 nM of the

catalytic domain of CHD1L (cat-CHD1L) and 200 nM of a DNA substrate (e.g., c-Myc DNA or
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mononucleosome) in a buffer solution (50 mM Tris pH 7.5, 50 mM NaCl, 1 mM DTT, 5%

glycerol).[2]

Compound Addition: Test inhibitors, dissolved in DMSO, are added to the reaction mixture.

The final DMSO concentration is typically kept low (e.g., 0.4% - 1%) to minimize solvent

effects.[2][6]

Reaction Initiation: The reaction is initiated by adding ATP to a final concentration of 10 µM.

The total reaction volume is typically 10 µL.[2]

Incubation: The reaction is allowed to proceed for 1 hour at 37°C.[2]

Detection: After incubation, a phosphate sensor is added to quantify the amount of inorganic

phosphate released, which is a direct measure of ATPase activity.[2]

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated using a non-

linear regression model from a dose-response curve.[2]

3D Tumor Organoid Cytotoxicity Assay
This cell-based assay assesses the ability of CHD1L inhibitors to induce cell death in a three-

dimensional cancer cell model that more closely mimics in vivo tumors.

Organoid Formation: 2000 cells (e.g., SW620) are seeded in a 96-well ultra-low attachment

plate and centrifuged to aggregate the cells. Matrigel is added to a final concentration of 2%,

and the plates are incubated for 72 hours to allow for organoid formation.[2]

Compound Treatment: CHD1L inhibitors are serially diluted and added to the organoids at

final concentrations typically ranging from 0.625 µM to 40 µM.[2]

Incubation: The treated organoids are incubated for 72 hours at 37°C.[2]

Viability Assessment: Cell viability is measured using a luminescent assay such as Cell Titer

Glo, which quantifies ATP levels as an indicator of metabolically active cells.[2]

Data Analysis: IC50 values are determined from dose-response curves normalized to a

vehicle control (e.g., DMSO).[2]
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Cancer Stem Cell (CSC) Stemness Assay (Clonogenic
Assay)
This assay evaluates the effect of CHD1L inhibitors on the self-renewal capacity of cancer stem

cells.

Cell Plating: Cells (e.g., SW620-GFP+) are plated at a low density (e.g., 300 cells/well in a

96-well plate) and allowed to attach overnight.[2]

Inhibitor Treatment: Cells are treated with various concentrations of CHD1L inhibitors (e.g.,

0.25 to 8 µM).[2]

Long-Term Culture: The cells are cultured for an extended period (e.g., 9-10 days), with the

media and treatment being refreshed every few days.[2][6]

Colony Imaging and Analysis: After the incubation period, the formed colonies are imaged,

and their number and size are quantified using high-content imaging systems.[2]

Epithelial-Mesenchymal Transition (EMT) Dual Reporter
Assay
This assay is used to monitor the transition between epithelial and mesenchymal states in

cancer cells in response to CHD1L inhibition.

Cell Model: SW620 cells engineered with a dual-reporter system (e.g., VimPro-GFP for

mesenchymal and EcadPro-RFP for epithelial markers) are used.[7][8]

Organoid Formation and Treatment: 3D organoids are formed from the reporter cells and

treated with CHD1L inhibitors for 72 hours.[7]

High-Content Imaging: The organoids are imaged using a high-content imaging system to

quantify the fluorescence intensity of both GFP and RFP.[7]

Data Analysis: The ratio of GFP to RFP fluorescence is used to determine the shift in the

EMT spectrum, with a decrease in the GFP/RFP ratio indicating a reversal of EMT.[8]
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Caption: CHD1L's role in the canonical Wnt/β-catenin signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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